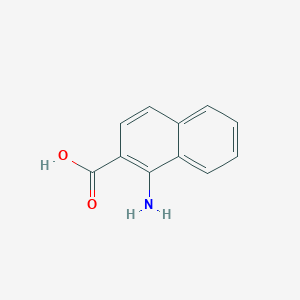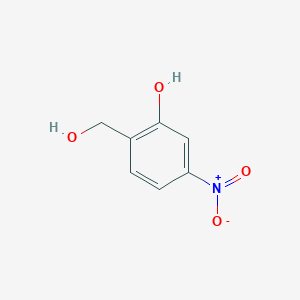
2-(Hydroxymethyl)-5-nitrophenol
Vue d'ensemble
Description
2-(Hydroxymethyl)-5-nitrophenol is a chemical compound that is part of a broader class of nitrophenols. These compounds are characterized by a nitro group (-NO2) and a hydroxyl group (-OH) attached to a benzene ring. The presence of these functional groups imparts certain chemical properties to the compound, such as the ability to form hydrogen bonds and undergo various chemical reactions.
Synthesis Analysis
The synthesis of compounds related to this compound has been explored in several studies. For instance, oligo[(hydroxy-5-nitro-1,3-phenylene)methylene] compounds, which share a similar nitrophenol moiety, have been synthesized using chlormethylated nitrophenols and condensation reactions with nitrophenol in the presence of zinc chloride as a catalyst . Additionally, the synthesis of alkyl-2-[5-(hydroxymethyl)-5-nitro-2-oxo-1,3,2λ^5-dioxaphosphinan-2-yl] amino acid esters has been achieved through a two-step process involving the reaction of POCl3 with amino acid esters and substituted phenols, followed by treatment with tris(hydroxymethyl) nitromethane .
Molecular Structure Analysis
The molecular structure of nitrophenol derivatives has been extensively studied. For example, the geometry of 2-nitrophenol was determined using gas-phase electron diffraction and ab initio molecular orbital calculations, revealing strong hydrogen bonding between the nitro group oxygen and hydroxy hydrogen . Similarly, the crystal structure of 2-(N,N-dimethylaminomethyl)-4-nitrophenol was determined by X-ray diffraction, showing the existence of the molecule in a zwitterionic form with specific hydrogen bonding patterns .
Chemical Reactions Analysis
Nitrophenol compounds can undergo various chemical reactions. The chemistry of 2-hydroxy-5-nitrobenzyl bromide (HNB-Br), a related compound, involves the formation of monosubstitution adducts with tryptophan ethyl ester, leading to diastereomeric indolenines that can cyclize and rearrange . Nitration reactions of substituted phenols have also been studied, with nitro-debromination being one of the observed reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenol compounds are influenced by their functional groups. The hydroxymethyl and nitro groups contribute to the hydrophobicity and reactivity of these compounds. For instance, the hydrophobic affinity of the HNB group and its specificity for tryptophan can be explained by hydrophobic attraction and charge-transfer complex formation . The intramolecular hydrogen bonding in 2-nitrophenol affects its molecular geometry and is a key factor in determining its physical properties .
Relevant Case Studies
Several case studies highlight the importance of nitrophenol derivatives in various applications. The specificity of HNB-Br for tryptophan in proteins has been utilized as an environmental probe, enhancing the value of the reagent . The antimicrobial activity of alkyl-2-[5-(hydroxymethyl)-5-nitro-2-oxo-1,3,2λ^5-dioxaphosphinan-2-yl] amino acid esters has been evaluated, showing moderate antifungal and antibacterial activities . These studies demonstrate the diverse applications of nitrophenol derivatives in chemical synthesis and biological systems.
Applications De Recherche Scientifique
1. DNA Hydroxymethylation Detection
2-(Hydroxymethyl)-5-nitrophenol plays a role in the detection of DNA hydroxymethylation, an important epigenetic modification in mammals. A biosensor utilizing this compound, along with enzymatic signal amplification, can sensitively detect the level of 5-hydroxymethylcytosine (5hmC) in DNA. This is crucial for understanding the functions of 5hmC and its correlation with tumors (Zhou et al., 2015).
2. Enzymatic Activity Studies
Studies on the hydroxylation of p-nitrophenol, a closely related compound, have shed light on the activities of various cytochrome P450 enzymes. This research contributes to our understanding of drug metabolism and toxicity, as well as enzyme specificity in chemical transformations (Zerilli et al., 1997).
3. Environmental Degradation Studies
The compound's analogs, such as 2-chloro-5-nitrophenol, are used to study the microbial degradation of chlorinated nitroaromatic pollutants. Research on bacteria that can degrade these compounds contributes to bioremediation efforts and our understanding of environmental pollutant degradation pathways (Schenzle et al., 1999).
4. Protein Research
This compound and its derivatives serve as protein reagents. Their sensitivity to environmental changes allows for the study of enzyme-substrate interactions and protein behavior under various conditions (Horton et al., 1965).
5. Bioactivation Studies
Research on related compounds like 5-hydroxymethyl-2-furaldehyde, which undergoes metabolic activation through sulfonation, helps in understanding the mechanisms of toxicity and mutagenesis in various compounds. This is vital for assessing food safety and potential health risks (Lee et al., 1995).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(hydroxymethyl)-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOREGNWACQXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473456 | |
| Record name | 2-Hydroxy-4-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57356-40-8 | |
| Record name | 2-Hydroxy-4-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

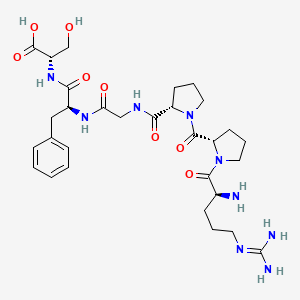
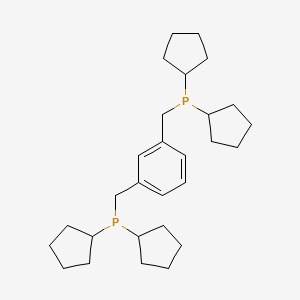
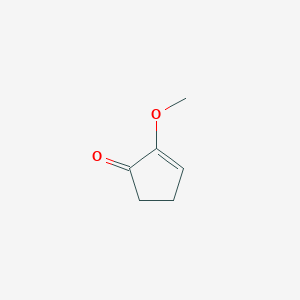

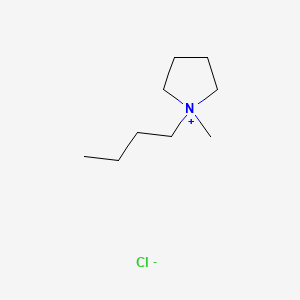
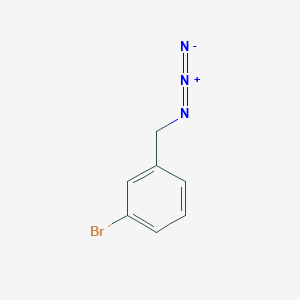
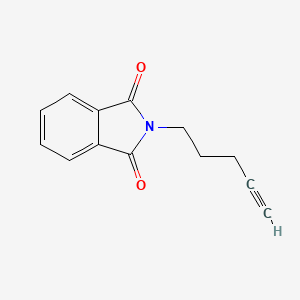
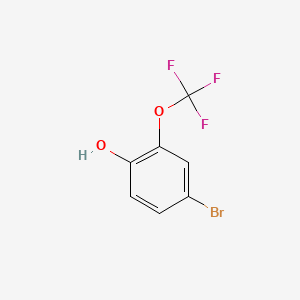
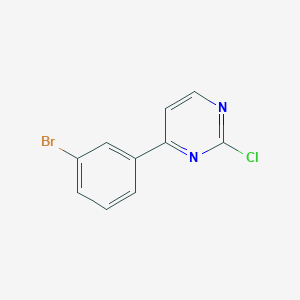
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1279696.png)

